![molecular formula C17H24BrNO3 B13411238 Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate](/img/structure/B13411238.png)
Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate is a complex organic compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic conditions, while reduction reactions are often performed in anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as analgesic and anticholinergic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various physiological responses, depending on the specific pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate include:
- Tropine
- 1αH,5αH-Tropan-3α-ol
- 2,3-Dihydro-3α-hydroxytropidine
- 3α-Tropanol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the bromomethane group. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H24BrNO3 |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C16H21NO3.CH3Br/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;1-2/h2-6,12-15,18H,7-10H2,1H3;1H3 |
Clave InChI |
NAABJORKYJMVLT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


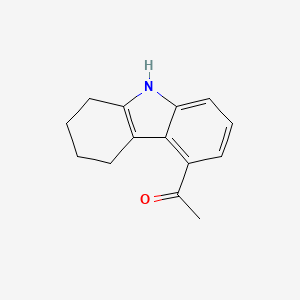
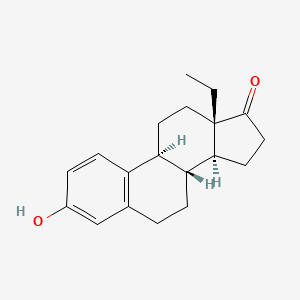
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
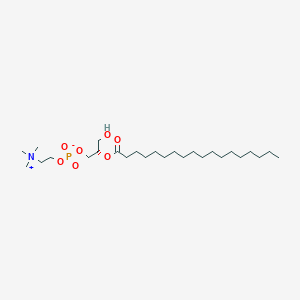
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
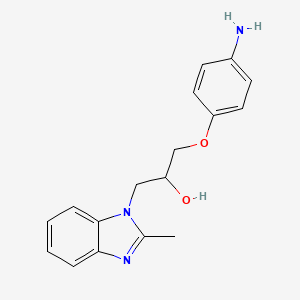

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
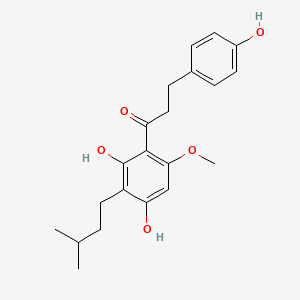
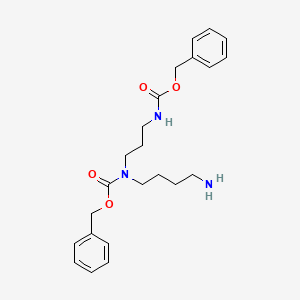
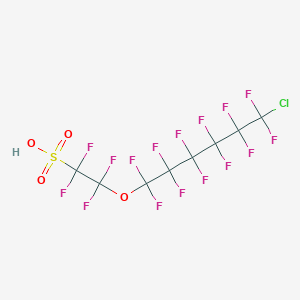
![3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
